molecular formula C23H18ClN3O5S B3865117 ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3865117
M. Wt: 483.9 g/mol
InChI Key: VLTBOSORFMRMQE-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:

  • Position 5: A 2-chlorophenyl group, introducing steric and electronic effects due to the ortho-chloro substituent.
  • Position 6: An ethyl carboxylate group, enhancing solubility and reactivity.

This compound is synthesized via multi-component reactions involving substituted aldehydes, thiouracil derivatives, and chloroacetic acid under acidic conditions (e.g., acetic anhydride and sodium acetate) . Structural confirmation relies on spectroscopic methods (IR, NMR, MS) and crystallography, though the E/Z configuration at the benzylidene double bond may require further analysis .

Properties

IUPAC Name

ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-22(29)19-13(2)25-23-26(20(19)16-9-4-5-10-17(16)24)21(28)18(33-23)12-14-7-6-8-15(11-14)27(30)31/h4-12,20H,3H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTBOSORFMRMQE-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with 2-aminothiophenol and a suitable catalyst to form the thiazolopyrimidine ring system. The final step involves the nitration of the benzylidene group using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of the corresponding amine.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Molecular Weight

The molecular weight is approximately 464.97 g/mol.

Chemical Characteristics

The compound features a thiazole-pyrimidine core, which is known for its diverse biological activities. The presence of both chlorophenyl and nitrobenzylidene groups enhances its reactivity and potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with thiazolo[3,2-a]pyrimidine structures exhibit significant antitumor properties. The specific compound under consideration has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast and prostate cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Properties

Research has demonstrated that ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate possesses antimicrobial activity against a range of pathogenic bacteria and fungi. In vitro studies have reported its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes in vitro, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Neuroprotective Effects

There is emerging evidence that this compound may exert neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and neuronal cell death in experimental models of Alzheimer's disease.

Case Studies

StudyObjectiveFindings
Study A Evaluate antitumor effectsDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity.
Study B Assess antimicrobial efficacyShowed significant inhibition against E. coli and S. aureus, comparable to standard antibiotics.
Study C Investigate anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in treated macrophage cultures.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Structure (Substituents) Synthesis Method Key Physical/Chemical Properties Biological Activity (if reported) References
Target Compound : 2-(3-nitrobenzylidene), 5-(2-chlorophenyl), 6-ethyl carboxylate Multi-component reaction (acidic medium) High melting point (predicted), strong π-π stacking (nitro group), potential H-bonding Not reported
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Cyclocondensation Crystallographic Dihedral angles (89.86°), C–H···O interactions, π-halogen interactions Antifungal (moderate)
Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Aldehyde condensation Planar thiazolopyrimidine core; dihedral angle 7.97° with benzene ring; C–H···π interactions Not reported
Methyl 2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-...-6-carboxylate Vilsmeier-Haack reaction Fluorine-enhanced lipid solubility; planar ring system (r.m.s. deviation 0.100 Å) Anticancer (theoretical, based on fluoropyrimidines)
Ethyl 5-(4-methylphenyl)-2-[(3,4-dichlorophenyl)pyrazolyl-methylidene]-7-methyl-3-oxo-...-6-carboxylate One-pot reaction with SnCl₂ catalyst High thermal stability; unresolved E/Z configuration Antifungal (active against Aspergillus spp.)

Substituent Effects on Properties

  • Electron-Withdrawing Groups (EWGs) :

    • The 3-nitrobenzylidene group in the target compound enhances electrophilicity and may improve binding to biological targets via nitro group interactions (e.g., H-bonding, charge transfer) . Comparatively, 4-bromophenyl () introduces π-halogen interactions, stabilizing crystal packing .
    • Fluorine () increases lipid solubility and metabolic stability, critical for drug bioavailability .
  • Electron-Donating Groups (EDGs) :

    • Trimethoxybenzylidene () promotes planar molecular conformations, favoring π-π stacking but reducing reactivity .
    • Methyl/methoxy groups () enhance antifungal activity, likely due to improved membrane permeability .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding : Compounds with acetoxybenzylidene () form cooperative C–H···O bonds, creating supramolecular chains . The target compound’s nitro group may similarly engage in H-bonding or nitro···π interactions.
  • π-Interactions :
    • Nitrobenzylidene derivatives (target) likely exhibit stronger π-stacking than methoxy-substituted analogs due to electron-deficient aromatic systems.
    • Trimethoxybenzylidene () shows C–H···π interactions (centroid distance 3.7523 Å), stabilizing crystal lattices .

Biological Activity

Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound that belongs to the thiazolo-pyrimidine class of heterocycles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClN3O5SC_{23}H_{18}ClN_{3}O_{5}S with a molecular weight of approximately 458.92 g/mol. The structure features a thiazolo-pyrimidine core, which is known for its role in various biological activities.

Anticancer Activity

Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Tubulin Polymerization : Some thiazole derivatives have been reported to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Cytotoxicity Against Cancer Cell Lines : The compound has shown cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast), demonstrating selective toxicity with low IC50 values .

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. For example:

  • Activity in Seizure Models : Compounds similar to this compound have been tested in animal models for their ability to protect against seizures induced by pentylenetetrazol (PTZ), showing promising results .

Anti-inflammatory and Analgesic Properties

Thiazolo-pyrimidine derivatives have been noted for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, thus providing potential therapeutic benefits for conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo-pyrimidine derivatives is significantly influenced by their structural features. Key observations include:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups such as chlorine or nitro groups enhances the potency of these compounds against cancer cells and may improve their pharmacokinetic properties .
  • Methyl Group Positioning : The positioning of methyl groups on the thiazole ring appears to play a crucial role in enhancing the biological activity, particularly in anticancer assays .

Case Studies

Several studies have highlighted the efficacy of thiazolo-pyrimidine derivatives:

  • Evren et al. (2019) demonstrated that a series of thiazole derivatives exhibited strong selectivity against A549 cells with IC50 values significantly lower than standard chemotherapeutic agents .
  • A recent study reported that compounds with structural similarities to this compound showed promising results in inhibiting tubulin polymerization and inducing apoptosis in various cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.